molecular formula C21H21Cl2NO3 B241348 6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide

6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide

Cat. No. B241348
M. Wt: 406.3 g/mol
InChI Key: ITWVLPITIBOHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various areas of research.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been suggested that this compound may also have immunomodulatory effects, which could further enhance its therapeutic potential.
Biochemical and Physiological Effects:
6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the production of various inflammatory mediators, such as cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to modulate the activity of various immune cells, such as T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide in lab experiments is its potent activity against inflammation and cancer. This makes it a valuable tool for studying the mechanisms underlying these diseases. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide. One area of interest is the development of new drugs based on this compound. Studies have shown that this compound exhibits potent activity against various diseases, and further research is needed to optimize its therapeutic potential. Additionally, studies are needed to further elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate this toxicity.

Synthesis Methods

The synthesis of 6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide involves several steps. The first step involves the preparation of the starting material, which is tricyclo[3.3.1.1~3,7~]dec-1-ylmethylamine. This is followed by the synthesis of the intermediate, 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. Finally, the target compound is synthesized by reacting the intermediate with tricyclo[3.3.1.1~3,7~]dec-1-ylmethylamine in the presence of a suitable coupling agent.

Scientific Research Applications

6,8-dichloro-2-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-2H-chromene-3-carboxamide has been studied for its potential use in various areas of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activity, which makes it a promising candidate for the development of new drugs.

properties

Molecular Formula

C21H21Cl2NO3

Molecular Weight

406.3 g/mol

IUPAC Name

N-(1-adamantylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H21Cl2NO3/c22-15-4-14-5-16(20(26)27-18(14)17(23)6-15)19(25)24-10-21-7-11-1-12(8-21)3-13(2-11)9-21/h4-6,11-13H,1-3,7-10H2,(H,24,25)

InChI Key

ITWVLPITIBOHNS-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC5=CC(=CC(=C5OC4=O)Cl)Cl

Origin of Product

United States

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